3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
CAS No.:
Cat. No.: VC20152105
Molecular Formula: C14H21BN2O3
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21BN2O3 |
|---|---|
| Molecular Weight | 276.14 g/mol |
| IUPAC Name | 3-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-12(17(5)6)11(9-18)16-8-10/h7-9H,1-6H3 |
| Standard InChI Key | UAUOHWONKLONIF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)N(C)C |
Introduction
Key Functional Groups
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Dimethylamino Group (-N(CH₃)₂): Provides basicity and potential for hydrogen bonding or nucleophilic interactions.
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Boronic Ester Group (-B(OR)₂): Common in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable intermediates with palladium catalysts.
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Aldehyde Group (-CHO): Highly reactive and often used in condensation reactions or as a precursor for further chemical modifications.
Applications
Compounds like this are typically used in:
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Organic Synthesis: As intermediates in the preparation of more complex molecules.
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Medicinal Chemistry: Boronic esters are known for their role in drug design (e.g., proteasome inhibitors like bortezomib).
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Material Science: Functionalized pyridines are used in designing ligands for metal coordination or as building blocks in supramolecular chemistry.
Potential Research Directions
Given its structural features:
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It may serve as a ligand in coordination chemistry due to the electron-donating dimethylamino group and the boronic ester.
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The aldehyde group allows for Schiff base formation or other condensation reactions.
Synthesis
While specific synthetic routes for this compound are unavailable in the search results, a general pathway might involve:
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Functionalizing picolinaldehyde at position 3 with a dimethylamino group (via nucleophilic substitution or amination).
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Introducing the boronic ester group at position 5 using boronation techniques (e.g., lithiation followed by reaction with a boron source).
Analytical Characterization
Compounds like this are typically characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To identify functional groups (e.g., aldehyde C=O stretch).
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X-ray Crystallography: If crystals are obtained, to determine the precise molecular geometry.
If you need further assistance or additional details based on hypothetical scenarios or related compounds, feel free to ask!
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